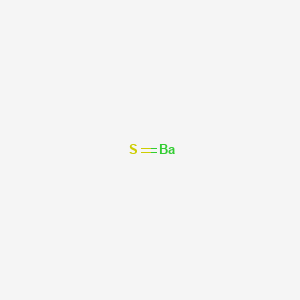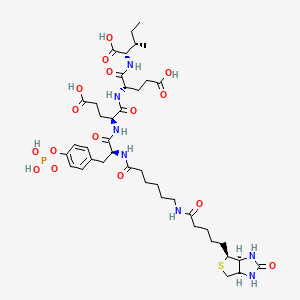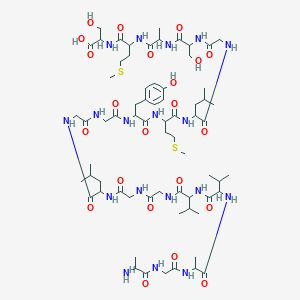
Barium sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium sulfide is an inorganic compound with the chemical formula BaS. It is a white solid that is commonly produced on a large scale and serves as an important precursor to other barium compounds, including barium carbonate and the pigment lithopone. This compound is known for its luminescent properties and is used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Barium sulfide can be synthesized through the carbothermic reduction of barium sulfate (barite) using carbon as a reducing agent. The reaction is as follows:
BaSO4+4C→BaS+4CO
This reaction is typically carried out at high temperatures in a rotary kiln or fluidized bed reactor. The use of coke or coal as the carbon source is common in industrial settings .
Another method involves the reaction of barium carbonate with hydrogen sulfide:
BaCO3+H2S→BaS+H2O+CO2
This method is less commonly used but provides an alternative route for the synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Barium sulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to barium sulfate in the presence of oxygen or other oxidizing agents.
Reduction: this compound can be reduced to elemental barium under specific conditions.
Substitution: this compound can react with acids to form hydrogen sulfide and the corresponding barium salt.
Common Reagents and Conditions
Oxidation: The reaction with oxygen or other oxidizing agents typically occurs at elevated temperatures.
Reduction: Reduction to elemental barium requires strong reducing agents and high temperatures.
Substitution: Reaction with acids such as hydrochloric acid or sulfuric acid at room temperature.
Major Products
Oxidation: Barium sulfate (BaSO₄)
Reduction: Elemental barium (Ba)
Substitution: Hydrogen sulfide (H₂S) and barium salts (e.g., barium chloride, BaCl₂)
Applications De Recherche Scientifique
Barium sulfide has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other barium compounds and as a reagent in various chemical reactions.
Biology: this compound is used in the preparation of certain biological stains and indicators.
Medicine: It is used in the production of radiopaque materials for medical imaging.
Industry: this compound is used in the manufacture of ceramics, glass, plastics, and pigments. .
Mécanisme D'action
The mechanism of action of barium sulfide involves its ability to undergo various chemical reactions, leading to the formation of different products. For example, its reaction with acids produces hydrogen sulfide, which can be used in various industrial processes. The luminescent properties of this compound are due to its ability to emit light when exposed to certain wavelengths of radiation .
Comparaison Avec Des Composés Similaires
Barium sulfide can be compared with other similar compounds such as:
Barium oxide (BaO): Used in the production of glass and ceramics, barium oxide has different chemical properties and applications compared to this compound.
Barium carbonate (BaCO₃): Used in the production of ceramics and as a precursor for other barium compounds, barium carbonate is less reactive than this compound.
Calcium sulfide (CaS): Similar in structure to this compound, calcium sulfide is used in the production of phosphors and as a reducing agent.
This compound is unique due to its luminescent properties and its role as a precursor to various barium compounds .
Propriétés
IUPAC Name |
sulfanylidenebarium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.S |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMNKCRTGBGNPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Ba] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21109-95-5 |
Source


|
| Record name | Barium sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21109-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barium sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021109955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3028403.png)





![2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B3028415.png)

![pyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B3028418.png)



